
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as Cmpd-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. Cmpd-1 has been found to exhibit anti-tumor properties, making it a promising candidate for the development of new cancer therapies. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 3-chloro-2-methylbenzoyl chloride with 2-oxo-1,3-benzothiazole-3(2H)-amine, followed by reaction with propionic anhydride to form the final product.
Starting Materials
3-chloro-2-methylbenzoic acid, thionyl chloride, 2-oxo-1,3-benzothiazole-3(2H)-amine, propionic anhydride, triethylamine
Reaction
1. Conversion of 3-chloro-2-methylbenzoic acid to 3-chloro-2-methylbenzoyl chloride using thionyl chloride and triethylamine as a catalyst., 2. Condensation of 3-chloro-2-methylbenzoyl chloride with 2-oxo-1,3-benzothiazole-3(2H)-amine in the presence of triethylamine to form N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide intermediate., 3. Reaction of the intermediate with propionic anhydride in the presence of triethylamine to form the final product, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide.
Mechanism Of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide prevents the degradation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been found to inhibit the NF-κB pathway, a signaling pathway involved in inflammation and cell survival.
Biochemical And Physiological Effects
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Furthermore, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been found to have anti-inflammatory and anti-angiogenic properties, which may have implications for the treatment of other diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this cellular complex. Furthermore, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been optimized for high yields and purity, making it a viable candidate for further research. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One direction is the development of new cancer therapies that incorporate N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a component of combination therapy. Another direction is the investigation of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide's potential applications in the treatment of other diseases, such as inflammatory disorders and angiogenesis-related diseases. Additionally, further research is needed to optimize the synthesis of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and to investigate its potential toxicity in vivo.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been studied extensively for its potential applications in cancer research. It has been found to exhibit anti-tumor properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Furthermore, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been found to have anti-inflammatory and anti-angiogenic properties, which may have implications for the treatment of other diseases.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-12(18)5-4-6-13(11)19-16(21)9-10-20-14-7-2-3-8-15(14)23-17(20)22/h2-8H,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKQHMNGSDCFBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

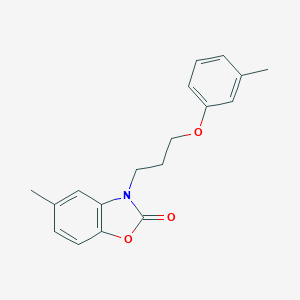
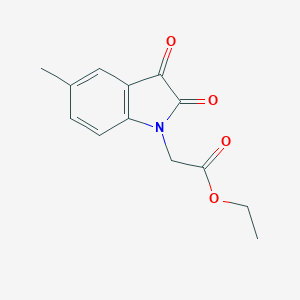
![3-[2-(4-chlorophenoxy)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B352997.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
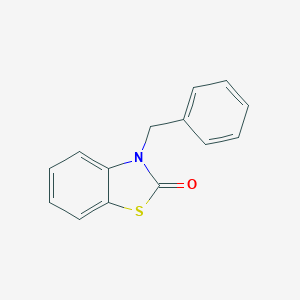
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)
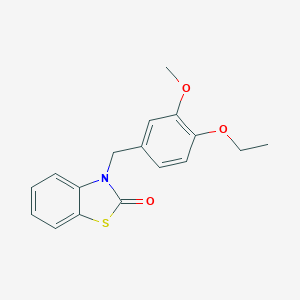
![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)
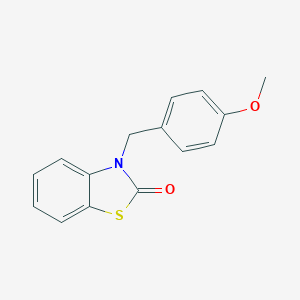
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
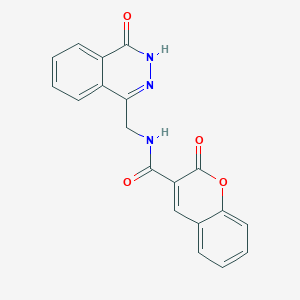
![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)
![2-[2,4-Dioxo-3-(phenylmethyl)-5-thiazolidinyl]acetic acid](/img/structure/B353019.png)